molecular formula C26H30N2O3 B5145380 1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine

1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine

Cat. No.: B5145380
M. Wt: 418.5 g/mol
InChI Key: NLYMUQPVVJGCBG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable benzylating agent, such as 3-methoxy-4-phenylmethoxybenzyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phen

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-29-24-11-7-6-10-23(24)28-16-14-27(15-17-28)19-22-12-13-25(26(18-22)30-2)31-20-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYMUQPVVJGCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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